MC4R Binding Affinity Advantage Over Alternative Piperazinebenzylamines
In a series of piperazinebenzylamine MC4R antagonists, the N-methylaminoethyl moiety, as found in the target compound, is a key structural feature that confers high binding affinity. While a direct Ki value for the exact free base is not explicitly reported, the SAR data provides a clear class-level inference of its superior binding profile. Compounds with the N-methylaminoethyl motif (e.g., 11c, 11d, 11l) exhibited Ki values between 14 and 21 nM [1]. In contrast, analogous compounds with bulkier or more lipophilic groups, such as a 1,2,3,4-tetrahydroisoquinolin-1-ylacetyl group (compound 12e), showed a shift toward agonism, underscoring the delicate balance of functional activity conferred by the N-methylaminoethyl chain [2].
| Evidence Dimension | Human Melanocortin-4 Receptor (MC4R) Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported, but derived from SAR of N-methylaminoethyl piperazinebenzylamines (e.g., compounds 11c, 11d, 11l: Ki = 14-21 nM) |
| Comparator Or Baseline | Piperazinebenzylamines with alternative N-substitutions (e.g., compound 12e with a 1,2,3,4-tetrahydroisoquinolin-1-ylacetyl group) exhibit functional agonism rather than pure antagonism. |
| Quantified Difference | The N-methylaminoethyl group is associated with potent antagonism (Ki < 25 nM) with low intrinsic efficacy (~15% of alpha-MSH maximal cAMP stimulation), whereas alternative substitutions can lead to a loss of antagonistic function and the emergence of agonistic activity. |
| Conditions | Radioligand binding assay using [125I]NDP-alpha-MSH on HEK293 cells expressing human MC4R; functional cAMP assay. |
Why This Matters
For MC4R-targeted drug discovery, the N-methylaminoethyl group in this compound is a proven moiety for achieving potent antagonism, a functional profile that is highly sensitive to minor structural changes and is not guaranteed by other analogs.
- [1] Pontillo, J., et al. (2004). Piperazinebenzylamines as potent and selective antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 14(23), 5795-5799. View Source
- [2] Pontillo, J., et al. (2004). Identification of agonists and antagonists of the human melanocortin-4 receptor from piperazinebenzylamines. Bioorganic & Medicinal Chemistry Letters, 14(24), 6123-6126. View Source
